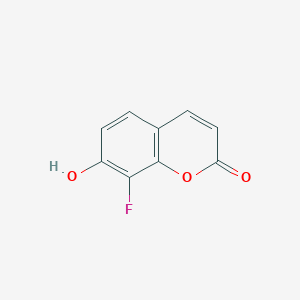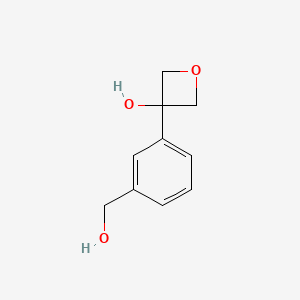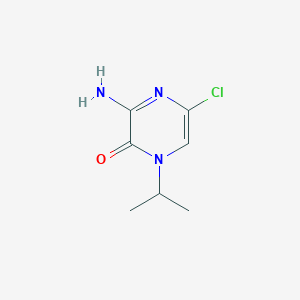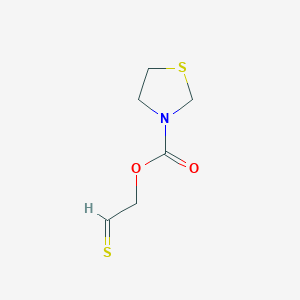![molecular formula C9H5N3S B11908971 [1,2,5]Thiadiazolo[3,4-f]quinoline CAS No. 440-52-8](/img/structure/B11908971.png)
[1,2,5]Thiadiazolo[3,4-f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,5]Thiadiazolo[3,4-f]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by a fused ring system that includes both a thiadiazole and a quinoline moiety. The unique structure of this compound imparts it with a range of chemical and biological properties, making it a valuable target for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]Thiadiazolo[3,4-f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiadiazoles with aldehydes and active methylene compounds in the presence of catalysts. For instance, a one-pot synthesis can be achieved using microwave irradiation in acetic acid, which facilitates the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of robust and sustainable catalysts, such as vanadium oxide loaded on fluorapatite, has been reported to enhance the efficiency of the synthesis. This method not only provides excellent yields but also adheres to green chemistry principles by utilizing eco-friendly solvents and conditions .
Chemical Reactions Analysis
Types of Reactions
[1,2,5]Thiadiazolo[3,4-f]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions include a variety of substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
[1,2,5]Thiadiazolo[3,4-f]quinoline has been extensively studied for its applications in various scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: In biological research, this compound derivatives have shown promising antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent against various bacterial and fungal strains.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of [1,2,5]Thiadiazolo[3,4-f]quinoline and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways and disrupting cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
[1,3,4]Thiadiazolo[3,2-a]pyrimidine: This compound shares a similar thiadiazole moiety but differs in the fused ring system, leading to distinct chemical and biological properties.
Benzo[4,5]thiazolo[3,2-a]pyrimidine: Another related compound with a different fused ring structure, which affects its reactivity and applications.
[1,2,5]Thiadiazolo[3,4-g]quinoxaline: This compound has a similar thiadiazole moiety but is fused with a quinoxaline ring, resulting in different electronic and optical properties.
Uniqueness
The uniqueness of [1,2,5]Thiadiazolo[3,4-f]quinoline lies in its specific fused ring system, which imparts distinct electronic properties and reactivity. This makes it a versatile compound for various applications, ranging from medicinal chemistry to materials science.
Properties
CAS No. |
440-52-8 |
|---|---|
Molecular Formula |
C9H5N3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
[1,2,5]thiadiazolo[3,4-f]quinoline |
InChI |
InChI=1S/C9H5N3S/c1-2-6-7(10-5-1)3-4-8-9(6)12-13-11-8/h1-5H |
InChI Key |
LVLLAMPLVRIJEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=NSN=C23)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)
![1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11908900.png)
![4-Methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11908905.png)







![2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11908938.png)


